4-Methyl-4-propylpyrrolidin-2-one
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Overview
Description
4-Methyl-4-propylpyrrolidin-2-one is a chemical compound with the molecular formula C8H15NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their diverse biological activities and are commonly used as versatile synthons in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylpyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone, makes this approach attractive and practical .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrolidinone ring.
Scientific Research Applications
4-Methyl-4-propylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity . The versatility of the pyrrolidinone scaffold allows for various interactions with biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-4-propylpyrrolidin-2-one include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-diones
- Pyrrolizines
- Prolinol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups on the pyrrolidinone ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-4-propylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-4-8(2)5-7(10)9-6-8/h3-6H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSWTQURYWHLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=O)NC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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